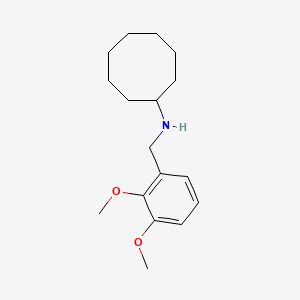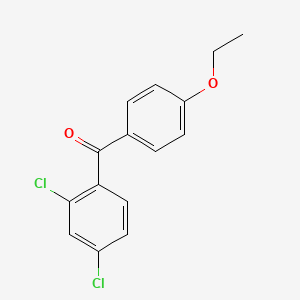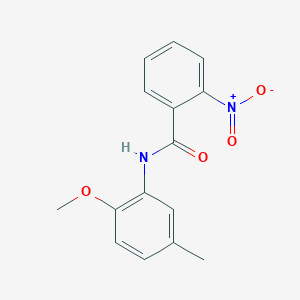
ethyl 3-(4-morpholinylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-morpholinylsulfonyl)benzoate, also known as Ebselen, is a small molecule drug that has been extensively studied for its therapeutic potential in various diseases. Ebselen has a unique structure that allows it to interact with multiple targets in the body, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-morpholinylsulfonyl)benzoate has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta in Alzheimer's disease. In infectious diseases research, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Wirkmechanismus
Ethyl 3-(4-morpholinylsulfonyl)benzoate has a unique mechanism of action that allows it to interact with multiple targets in the body. This compound can act as an antioxidant, a glutathione peroxidase mimic, and a protein kinase C inhibitor. This compound can also interact with various enzymes and receptors such as cyclooxygenase-2, lipoxygenase, and NMDA receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and protecting neurons from damage. This compound has also been shown to have anti-cancer, anti-viral, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 3-(4-morpholinylsulfonyl)benzoate in lab experiments is its unique mechanism of action that allows it to interact with multiple targets in the body. This compound is also relatively easy to synthesize and has been extensively studied for its therapeutic potential in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on ethyl 3-(4-morpholinylsulfonyl)benzoate. One direction is to further investigate its therapeutic potential in various diseases such as cancer, inflammation, neurodegenerative disorders, and infectious diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research can focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of ethyl 3-(4-morpholinylsulfonyl)benzoate involves the reaction of 3-bromo-4-morpholinylsulfonylbenzoic acid with ethyl alcohol in the presence of a base. The reaction results in the formation of this compound as a white solid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Eigenschaften
IUPAC Name |
ethyl 3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-19-13(15)11-4-3-5-12(10-11)20(16,17)14-6-8-18-9-7-14/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRGTRQJVGNREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)


![N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)




![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)



